![molecular formula C11H13Cl2NO B13494153 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride](/img/structure/B13494153.png)
6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride typically involves a multi-step process. The initial step often includes the formation of the indole core, followed by the introduction of the spirocyclic oxolane ring. The chlorination step is crucial and is usually carried out using reagents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, with common reagents including sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic structures have shown efficacy.
Industry: It is used in the development of novel materials with unique properties, such as enhanced stability or specific reactivity.
Wirkmechanismus
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride: This compound shares a similar core structure but differs in the spirocyclic ring, leading to different reactivity and applications.
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one: Lacks the hydrochloride component, which can influence solubility and reactivity.
Eigenschaften
Molekularformel |
C11H13Cl2NO |
|---|---|
Molekulargewicht |
246.13 g/mol |
IUPAC-Name |
6-chlorospiro[1,2-dihydroindole-3,3'-oxolane];hydrochloride |
InChI |
InChI=1S/C11H12ClNO.ClH/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11;/h1-2,5,13H,3-4,6-7H2;1H |
InChI-Schlüssel |
UUMGIAKZERJNOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC12CNC3=C2C=CC(=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)

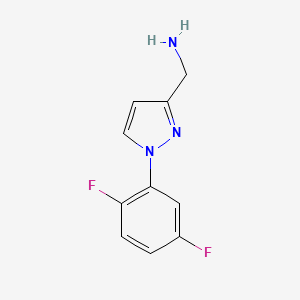
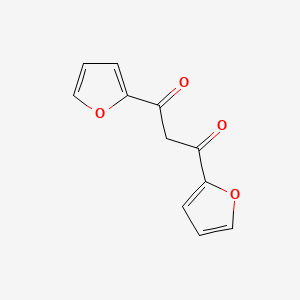

![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
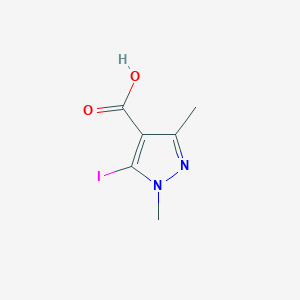
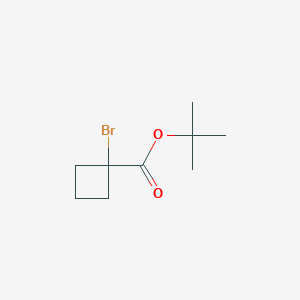
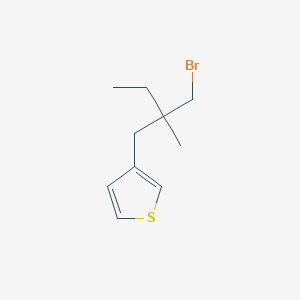
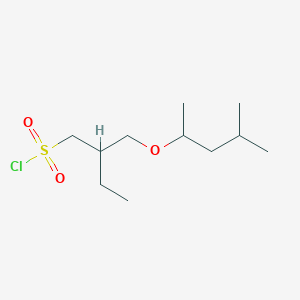
![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)
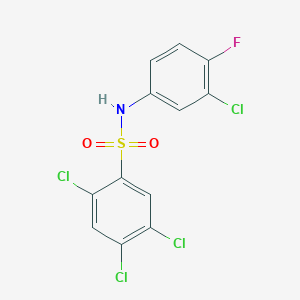
![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
